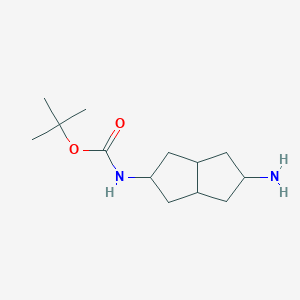![molecular formula C17H11N3OS B2728874 (2E)-3-[3-(pyrimidin-2-yloxy)phenyl]-2-(thiophen-2-yl)prop-2-enenitrile CAS No. 861210-11-9](/img/structure/B2728874.png)
(2E)-3-[3-(pyrimidin-2-yloxy)phenyl]-2-(thiophen-2-yl)prop-2-enenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-[3-(pyrimidin-2-yloxy)phenyl]-2-(thiophen-2-yl)prop-2-enenitrile is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring, a thiophene ring, and a nitrile group
科学的研究の応用
(2E)-3-[3-(pyrimidin-2-yloxy)phenyl]-2-(thiophen-2-yl)prop-2-enenitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory conditions.
Industry: Utilized in the development of advanced materials and chemical processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[3-(pyrimidin-2-yloxy)phenyl]-2-(thiophen-2-yl)prop-2-enenitrile typically involves multiple steps, including the formation of the pyrimidine and thiophene rings, followed by their coupling and the introduction of the nitrile group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. For instance, the use of palladium-catalyzed cross-coupling reactions is common in the formation of such complex molecules .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow chemistry and automated synthesis platforms. These methods ensure high yield and purity of the compound, making it suitable for various applications.
化学反応の分析
Types of Reactions
(2E)-3-[3-(pyrimidin-2-yloxy)phenyl]-2-(thiophen-2-yl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of the nitrile group can produce primary amines.
作用機序
The exact mechanism of action of (2E)-3-[3-(pyrimidin-2-yloxy)phenyl]-2-(thiophen-2-yl)prop-2-enenitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The compound’s structure allows it to bind to specific sites on target molecules, influencing their function and leading to desired therapeutic effects.
類似化合物との比較
Similar Compounds
Substituted 1H-pyrrolo[2,3-b]pyridine: These compounds share structural similarities with (2E)-3-[3-(pyrimidin-2-yloxy)phenyl]-2-(thiophen-2-yl)prop-2-enenitrile and are used as kinase inhibitors.
5-bromo-1,3-dichloro-2-fluoro-benzene: Another compound with a complex aromatic structure, used in various chemical syntheses.
Uniqueness
What sets this compound apart is its unique combination of a pyrimidine ring, a thiophene ring, and a nitrile group. This structure provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
特性
IUPAC Name |
(E)-3-(3-pyrimidin-2-yloxyphenyl)-2-thiophen-2-ylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3OS/c18-12-14(16-6-2-9-22-16)10-13-4-1-5-15(11-13)21-17-19-7-3-8-20-17/h1-11H/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHUSPNBUBPADOG-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC=CC=N2)C=C(C#N)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)OC2=NC=CC=N2)/C=C(\C#N)/C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(4-(4-fluorophenyl)piperazin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol dihydrochloride](/img/structure/B2728792.png)

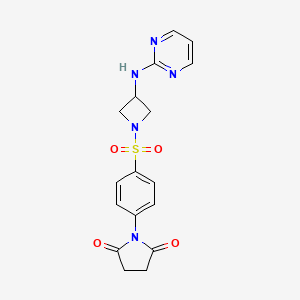
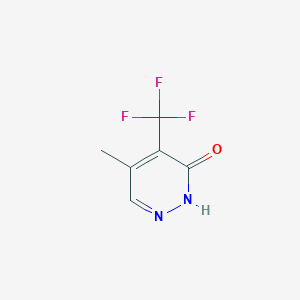

![2-Chloro-N-[(3-cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]-N-cyclopropylpropanamide](/img/structure/B2728797.png)
![2-[5-amino-4-(4-methylbenzenesulfonyl)-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2728800.png)

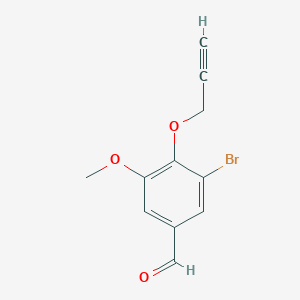
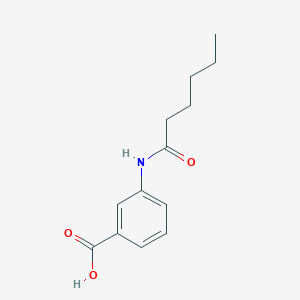
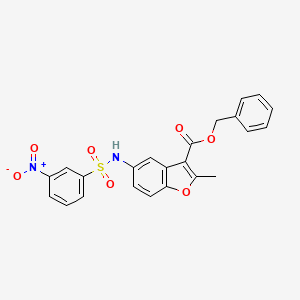
![2-(3-Nitro-phenyl)-5-p-tolyl-[1,3,4]oxadiazole](/img/structure/B2728809.png)

